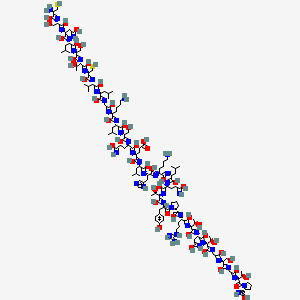

CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

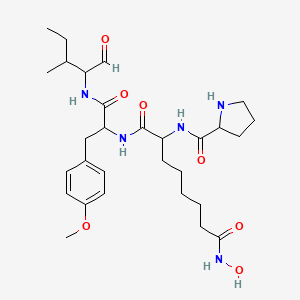

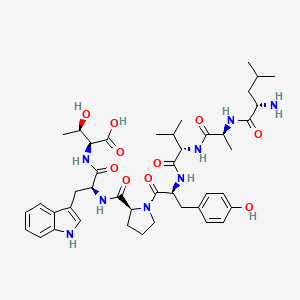

Die Verbindung CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-Amid ist ein Polypeptidhormon, bekannt als Calcitonin (Lachs). Diese Verbindung ist ein 32-Aminosäure-Peptidhormon, das von der Ultimobranchialdrüse des Lachses sezerniert wird. Es gehört zur Familie der Calcitonin-ähnlichen Proteine und wird zur Behandlung verschiedener knochenbezogener Erkrankungen wie Morbus Paget, postmenopausalen Osteoporose und Hyperkalzämie eingesetzt .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-Amid beinhaltet die Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst:

Kopplung: Jede Aminosäure wird unter Verwendung von aktivierenden Mitteln wie Carbodiimiden an das harzgebundene Peptid gekoppelt.

Entschützung: Die Schutzgruppen an den Aminosäuren werden entfernt, um den nächsten Kopplungsschritt zu ermöglichen.

Spaltung: Das fertige Peptid wird vom Harz abgespalten und gereinigt.

Industrielle Produktionsmethoden

Die industrielle Produktion von CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-Amid folgt in der Regel der gleichen SPPS-Methode, jedoch in größerem Maßstab. Der Prozess wird auf Effizienz und Ausbeute optimiert, wobei häufig automatisierte Peptidsynthesizer und Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung eingesetzt werden .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like carbodiimides.

Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of This compound typically follows the same SPPS method but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Analyse Chemischer Reaktionen

Arten von Reaktionen

CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-Amid: unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Disulfidbrücke zwischen den Cysteinresten kann oxidiert oder reduziert werden.

Substitution: Aminosäurereste können durch gerichtete Mutagenese substituiert werden.

Häufige Reagenzien und Bedingungen

Hydrolyse: Wässrige Säure oder Alkali.

Oxidation/Reduktion: Wasserstoffperoxid oder Dithiothreitol (DTT).

Substitution: Spezifische Enzyme oder chemische Reagenzien für die Mutagenese.

Hauptprodukte, die gebildet werden

Hydrolyse: Kleinere Peptide oder freie Aminosäuren.

Oxidation: Modifizierte Peptide mit veränderten Disulfidbrücken.

Substitution: Peptide mit substituierten Aminosäureresten.

Wissenschaftliche Forschungsanwendungen

CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-Amid: hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellpeptid für die Untersuchung der Peptidsynthese und -faltung verwendet.

Biologie: Untersucht auf seine Rolle bei der Calciumhomöostase und dem Knochenstoffwechsel.

Medizin: Wird zur Behandlung knochenbezogener Krankheiten und Zustände eingesetzt.

Industrie: Wird bei der Entwicklung von Peptid-basierten Medikamenten und therapeutischen Wirkstoffen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-Amid beinhaltet seine Wechselwirkung mit Calcitonin-Rezeptoren auf Osteoklasten. Diese Wechselwirkung hemmt die Osteoklastenaktivität, reduziert den Knochenabbau und senkt den Blutkalziumspiegel. Das Peptid erhöht auch die renale Ausscheidung von Phosphat, Calcium, Natrium, Magnesium und Kalium, indem es die tubuläre Reabsorption verringert .

Wirkmechanismus

The mechanism of action of CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide involves its interaction with calcitonin receptors on osteoclasts. This interaction inhibits osteoclast activity, reducing bone resorption and lowering blood calcium levels. The peptide also increases renal excretion of phosphate, calcium, sodium, magnesium, and potassium by decreasing tubular reabsorption .

Vergleich Mit ähnlichen Verbindungen

CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-Amid: wird mit anderen Calcitonin-ähnlichen Peptiden verglichen, wie z. B. menschlichem Calcitonin und Aal-Calcitonin. Während all diese Peptide ähnliche Funktionen aufweisen, ist CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-Amid (Lachs-Calcitonin) potenter und hat eine längere Wirkdauer im Vergleich zu seinem menschlichen Gegenstück . Ähnliche Verbindungen umfassen:

- Menschliches Calcitonin

- Aal-Calcitonin

- Amylin

- Calcitonin-Gen-verwandtes Peptid (CGRP) .

Eigenschaften

Molekularformel |

C145H242N44O48S2 |

|---|---|

Molekulargewicht |

3433.9 g/mol |

IUPAC-Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-1-hydroxy-3-sulfanylpropylidene]amino]-1,3-dihydroxypropylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,3-dihydroxypropylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,3-dihydroxypropylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-5-[(2S)-1-[(2S)-1-[(2S)-6-amino-1-[(2S)-1-[(2S)-1-[(2S,3R)-1-[1-[(2R)-2-[N-[(2S)-5-carbamimidamido-1-[(2S,3R)-1-[(2S)-1-[(2S,3R)-1-[2-[(2S)-1,3-dihydroxy-1-[2-hydroxy-2-[(2S,3R)-3-hydroxy-1-[(2R)-2-(C-hydroxycarbonimidoyl)pyrrolidin-1-yl]-1-oxobutan-2-yl]iminoethyl]iminopropan-2-yl]imino-2-hydroxyethyl]imino-1,3-dihydroxybutan-2-yl]imino-1,4-dihydroxy-4-iminobutan-2-yl]imino-1,3-dihydroxybutan-2-yl]imino-1-hydroxypentan-2-yl]-C-hydroxycarbonimidoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]imino-1,3-dihydroxybutan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxyhexan-2-yl]imino-1-hydroxy-3-(1H-imidazol-5-yl)propan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-5-hydroxypentanoic acid |

InChI |

InChI=1S/C145H242N44O48S2/c1-65(2)45-86(175-139(232)110(70(11)12)183-136(229)99(63-239)181-142(235)114(74(16)197)187-135(228)98(61-193)180-129(222)90(49-69(9)10)172-131(224)92(52-104(151)202)174-134(227)96(59-191)178-117(210)79(148)62-238)118(211)158-55-106(204)162-80(25-18-20-40-146)120(213)169-89(48-68(7)8)128(221)179-97(60-192)133(226)167-83(34-37-102(149)200)122(215)165-85(36-39-109(207)208)123(216)171-88(47-67(5)6)127(220)173-91(51-77-54-156-64-161-77)130(223)164-81(26-19-21-41-147)121(214)170-87(46-66(3)4)126(219)166-84(35-38-103(150)201)125(218)186-113(73(15)196)141(234)177-94(50-76-30-32-78(199)33-31-76)143(236)189-44-24-29-101(189)137(230)168-82(27-22-42-157-145(154)155)124(217)185-112(72(14)195)140(233)176-93(53-105(152)203)132(225)184-111(71(13)194)138(231)160-56-107(205)163-95(58-190)119(212)159-57-108(206)182-115(75(17)198)144(237)188-43-23-28-100(188)116(153)209/h30-33,54,64-75,79-101,110-115,190-199,238-239H,18-29,34-53,55-63,146-148H2,1-17H3,(H2,149,200)(H2,150,201)(H2,151,202)(H2,152,203)(H2,153,209)(H,156,161)(H,158,211)(H,159,212)(H,160,231)(H,162,204)(H,163,205)(H,164,223)(H,165,215)(H,166,219)(H,167,226)(H,168,230)(H,169,213)(H,170,214)(H,171,216)(H,172,224)(H,173,220)(H,174,227)(H,175,232)(H,176,233)(H,177,234)(H,178,210)(H,179,221)(H,180,222)(H,181,235)(H,182,206)(H,183,229)(H,184,225)(H,185,217)(H,186,218)(H,187,228)(H,207,208)(H4,154,155,157)/t71-,72-,73-,74-,75-,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+,91+,92+,93+,94?,95+,96+,97+,98+,99+,100-,101-,110+,111+,112+,113+,114+,115+/m1/s1 |

InChI-Schlüssel |

AZCMZZXDDMAXIT-SLFAFRAOSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=N[C@@H](CC(=N)O)C(=N[C@@H]([C@@H](C)O)C(=NCC(=N[C@@H](CO)C(=NCC(=N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@@H]1C(=N)O)O)O)O)O)O)O)N=C([C@H](CCCNC(=N)N)N=C([C@H]2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N=C([C@H]([C@@H](C)O)N=C([C@H](CCC(=N)O)N=C([C@H](CC(C)C)N=C([C@H](CCCCN)N=C([C@H](CC4=CN=CN4)N=C([C@H](CC(C)C)N=C([C@H](CCC(=O)O)N=C([C@H](CCC(=N)O)N=C([C@H](CO)N=C([C@H](CC(C)C)N=C([C@H](CCCCN)N=C(CN=C([C@H](CC(C)C)N=C([C@H](C(C)C)N=C([C@H](CS)N=C([C@H]([C@@H](C)O)N=C([C@H](CO)N=C([C@H](CC(C)C)N=C([C@H](CC(=N)O)N=C([C@H](CO)N=C([C@H](CS)N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

Kanonische SMILES |

CC(C)CC(C(=NC(CCC(=N)O)C(=NC(C(C)O)C(=NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=NC(CCCNC(=N)N)C(=NC(C(C)O)C(=NC(CC(=N)O)C(=NC(C(C)O)C(=NCC(=NC(CO)C(=NCC(=NC(C(C)O)C(=O)N3CCCC3C(=N)O)O)O)O)O)O)O)O)O)O)O)O)N=C(C(CCCCN)N=C(C(CC4=CN=CN4)N=C(C(CC(C)C)N=C(C(CCC(=O)O)N=C(C(CCC(=N)O)N=C(C(CO)N=C(C(CC(C)C)N=C(C(CCCCN)N=C(CN=C(C(CC(C)C)N=C(C(C(C)C)N=C(C(CS)N=C(C(C(C)O)N=C(C(CO)N=C(C(CC(C)C)N=C(C(CC(=N)O)N=C(C(CO)N=C(C(CS)N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![CSNLSTCVLGKLSQELc[DKLQK]YPRTNTGSGTP-amide](/img/structure/B10847785.png)

![CSNLSTCVLGKLSQELc[DKLHK]YPRTNTGSGTP-amide](/img/structure/B10847791.png)

![[(2R)-3-[hydroxy-[2-hydroxy-3-[hydroxy-[(2R)-2-[(9E,12E)-octadeca-9,12-dienoyl]oxy-3-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropoxy]phosphoryl]oxypropoxy]phosphoryl]oxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12Z)-octadeca-9,12-dienoate](/img/structure/B10847815.png)

![hydron;methyl (E)-2-[(2S,3R,12bS)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate;chloride](/img/structure/B10847839.png)